molecular formula C149H230N46O43S B10822530 GALP(1-32) (human)

GALP(1-32) (human)

Cat. No.: B10822530
M. Wt: 3385.8 g/mol
InChI Key: QECBZQJTOLCHOO-NJXJWFHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GALP(1-32) (human), also known as Galanin-like peptide (1-32), is a peptide derivative that belongs to the galanin family of neuropeptides. This compound binds to galanin receptors 1, 2, and 3, with the highest affinity for galanin receptor 3. It plays a significant role in various biological processes, particularly those involving the central nervous system, such as the hypothalamic regulation of metabolism and reproduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GALP(1-32) (human) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .

Industrial Production Methods

Industrial production of GALP(1-32) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

GALP(1-32) (human) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .

Scientific Research Applications

GALP(1-32) (human) has a wide range of scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in the regulation of metabolism, reproduction, and other central nervous system functions.

    Medicine: Explored for its potential therapeutic applications in metabolic disorders, reproductive health, and neurological conditions.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

GALP(1-32) (human) exerts its effects by binding to galanin receptors (GALR1, GALR2, and GALR3). Upon binding, it activates intracellular signaling pathways that regulate various physiological processes. For example, GALP(1-32) can influence the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, thereby affecting reproductive functions. Additionally, it plays a role in energy homeostasis and mood regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GALP(1-32) (human) is unique due to its specific binding affinity for galanin receptors and its distinct role in the hypothalamic regulation of metabolism and reproduction. Unlike other similar peptides, GALP(1-32) has a higher affinity for galanin receptor 3, making it particularly significant in studies related to this receptor .

Properties

Molecular Formula

C149H230N46O43S

Molecular Weight

3385.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]butanedioic acid

InChI

InChI=1S/C149H230N46O43S/c1-71(2)47-93(127(217)168-67-117(207)193-43-22-29-106(193)142(232)191-120(76(11)12)143(233)186-95(49-73(5)6)131(221)184-100(55-84-61-159-70-170-84)135(225)188-103(51-75(9)10)146(236)195-45-24-31-108(195)141(231)180-91(37-39-110(152)200)128(218)179-92(40-46-239-17)126(216)167-66-116(206)176-102(57-118(208)209)137(227)178-90(36-38-109(151)199)129(219)189-104(147(237)238)58-119(210)211)182-130(220)94(48-72(3)4)183-133(223)97(52-81-32-34-85(198)35-33-81)174-115(205)64-164-122(212)78(14)171-139(229)105(68-196)190-136(226)101(56-111(153)201)185-132(222)96(50-74(7)8)187-144(234)121(80(16)197)192-138(228)98(53-82-59-162-87-26-19-18-25-86(82)87)175-113(203)63-163-112(202)62-165-124(214)88(27-20-41-160-148(154)155)173-114(204)65-166-125(215)89(28-21-42-161-149(156)157)177-134(224)99(54-83-60-158-69-169-83)181-123(213)79(15)172-140(230)107-30-23-44-194(107)145(235)77(13)150/h18-19,25-26,32-35,59-61,69-80,88-108,120-121,162,196-198H,20-24,27-31,36-58,62-68,150H2,1-17H3,(H2,151,199)(H2,152,200)(H2,153,201)(H,158,169)(H,159,170)(H,163,202)(H,164,212)(H,165,214)(H,166,215)(H,167,216)(H,168,217)(H,171,229)(H,172,230)(H,173,204)(H,174,205)(H,175,203)(H,176,206)(H,177,224)(H,178,227)(H,179,218)(H,180,231)(H,181,213)(H,182,220)(H,183,223)(H,184,221)(H,185,222)(H,186,233)(H,187,234)(H,188,225)(H,189,219)(H,190,226)(H,191,232)(H,192,228)(H,208,209)(H,210,211)(H,237,238)(H4,154,155,160)(H4,156,157,161)/t77-,78-,79-,80+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,120-,121-/m0/s1

InChI Key

QECBZQJTOLCHOO-NJXJWFHUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H](C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC7=CNC=N7)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(C)N

Origin of Product

United States

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